molecular formula C10H8N2O2 B180859 3-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 5504-65-4

3-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B180859
CAS RN: 5504-65-4
M. Wt: 188.18 g/mol
InChI Key: LGTJKUYVFSBOMC-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyrazole-4-carboxylic acid belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of 3-phenyl-1H-pyrazole-4-carboxylic acid involves several steps. One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance .


Molecular Structure Analysis

The molecular structure of 3-phenyl-1H-pyrazole-4-carboxylic acid is represented by the SMILES string OC(=O)c1c[nH]nc1-c2ccccc2 . The empirical formula is C10H8N2O2, and the molecular weight is 188.18 .


Chemical Reactions Analysis

3-Phenyl-1H-pyrazole-4-carboxylic acid can undergo several chemical reactions. For instance, it can participate in a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, providing a broad range of pyrazole derivatives . The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .


Physical And Chemical Properties Analysis

3-Phenyl-1H-pyrazole-4-carboxylic acid is a solid compound . Its empirical formula is C10H8N2O2, and it has a molecular weight of 188.18 .

Scientific Research Applications

3-Phenyl-1H-pyrazole-4-carboxylic Acid: A Comprehensive Analysis of Scientific Research Applications:

Antitumor Activity

3-Phenyl-1H-pyrazole-4-carboxylic acid derivatives have been studied for their potential antitumor properties. Research indicates that certain derivatives can exhibit significant inhibitory effects on various cancer cell lines, making them a subject of interest in the development of new anticancer agents .

Analgesic and Anti-inflammatory Properties

Pyrazole compounds, including derivatives of 3-phenyl-1H-pyrazole-4-carboxylic acid, are known to possess analgesic and anti-inflammatory activities. These properties make them valuable in the research for new pain relief and anti-inflammatory medications .

Antimicrobial Activity

Studies have shown that pyrazole derivatives can have antimicrobial effects against a range of bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. This opens up possibilities for their use in developing new antibacterial agents .

Antitubercular and Antileishmanial Activity

The antitubercular and antileishmanial activities of pyrazole derivatives make them an important compound in the research against these diseases. Their effectiveness against specific pathogens is a key area of study .

ACE Inhibitors and Cardiovascular Research

Pyrazole derivatives are also explored as ACE inhibitors, which are crucial in managing cardiovascular diseases. Their potential to regulate blood pressure and cardiovascular function is a significant aspect of cardiovascular research .

Antidiabetic Applications

The role of pyrazole derivatives in antidiabetic research is noteworthy. They are investigated for their ability to modulate blood sugar levels, which is essential for the treatment of diabetes .

Neuroprotective and Antiparkinsonian Effects

Research into the neuroprotective and antiparkinsonian effects of pyrazole derivatives, including 3-phenyl-1H-pyrazole-4-carboxylic acid, is ongoing. These compounds may offer new avenues for treating neurological disorders .

Chemical Synthesis and Catalysis

The synthesis of pyrazole derivatives from carboxylic acids, including 3-phenyl-1H-pyrazole-4-carboxylic acid, is an area of interest in chemical research. Advances in catalysis methods using these compounds are being explored to improve efficiency in chemical synthesis .

Safety and Hazards

3-Phenyl-1H-pyrazole-4-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Oral .

Mechanism of Action

Target of Action

Pyrazole derivatives have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse physiological and pharmacological activities .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking interactions . These interactions can lead to changes in the target’s function, thereby exerting the compound’s biological effects .

Biochemical Pathways

Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can vary widely, potentially leading to a range of physiological and pharmacological outcomes .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .

Result of Action

Pyrazole derivatives have been reported to exhibit a range of biological activities, including antifungal , antibacterial , and antiparasitic effects . These effects are likely the result of the compound’s interactions with its specific targets and the subsequent changes in cellular function .

Action Environment

The action, efficacy, and stability of 3-phenyl-1H-pyrazole-4-carboxylic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the target cells .

properties

IUPAC Name

5-phenyl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTJKUYVFSBOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399786
Record name 3-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-1H-pyrazole-4-carboxylic acid

CAS RN

5504-65-4
Record name 3-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1H-pyrazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of metal complexes formed with 3-phenyl-1H-pyrazole-4-carboxylic acid?

A1: 3-phenyl-1H-pyrazole-4-carboxylic acid (H2L2) acts as a versatile ligand in the formation of metal complexes, demonstrating diverse structural motifs.

  • 1D Chains: When complexed with Nickel (Ni) in the presence of water, it forms 1-D zigzag chains, as observed in [Ni(HL2)2(H2O)2] .
  • 2D Layers: With Copper (Cu), it assembles into 2D layer structures characterized by rhomboid grids, as seen in [Cu(HL2)2]·2H2O .
  • 3D Frameworks: It forms a 3D diamondoid framework with Zinc (Zn) in [Zn(HL2)2], and a 3D NaCl-like framework in [Zn2(HL2)2(L2)], where L2 represents the deprotonated form of the acid .

Q2: How do intermolecular interactions influence the supramolecular structures formed by these metal complexes?

A2: Intermolecular interactions, particularly hydrogen bonding and π-π stacking, play a crucial role in organizing the metal complexes of H2L2 into extended supramolecular networks . These interactions provide additional stability and influence the overall dimensionality of the resulting structures. For instance:

  • 2D Networks: Complexes 1-3, while possessing 0D or 1D structures at the molecular level, are assembled into 2D supramolecular networks through hydrogen bonding and π-π stacking interactions .
  • 3D Networks: Complexes 4-8 exhibit higher-order 3D supramolecular structures, again driven by these intermolecular forces . Notably, complexes 5, 6, and 8 incorporate single and double-stranded helical chains within their 3D frameworks, demonstrating the intricate architectures achievable through these interactions .

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